2-(Cyclopentylmethyl)piperidine
Overview
Description
2-(Cyclopentylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a cyclopentylmethyl group to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
For instance, the benzyl-piperidine group provides good binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
For example, ring contraction of piperidine drugs by cytochrome P450 enzymes (P450s) is among the most important drug metabolisms for human beings .
Pharmacokinetics
Piperine, a type of amide alkaloid that exhibits pleiotropic properties, has been found to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-(Cyclopentylmethyl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives are known to interact with cytochrome P450 enzymes, which are essential for drug metabolism . The interaction with cytochrome P450 enzymes involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . This interaction highlights the compound’s potential in influencing metabolic pathways and drug metabolism.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including this compound, have been shown to exhibit anti-inflammatory, immunosuppressive, and antibiotic properties . These effects are mediated through the inhibition of protein kinase C alpha (PKCα) and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, as well as the reduction of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) nuclear translocation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, piperidine derivatives are known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with specific amino acids such as tryptophan and phenylalanine . This inhibition leads to the modulation of neurotransmitter levels and has potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have indicated that piperidine derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, the administration of piperine, a piperidine derivative, at different dosages in animal models has demonstrated varying levels of efficacy and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism primarily through the action of cytochrome P450 enzymes, leading to the formation of ring-contracted products . This metabolic pathway highlights the compound’s potential in influencing drug metabolism and its implications for pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Piperidine derivatives have been shown to exhibit good binding affinity to transporters, facilitating their distribution within the body . Understanding these interactions is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Piperidine derivatives have been observed to localize in various subcellular compartments, influencing their biochemical activity and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)piperidine typically involves the reaction of piperidine with cyclopentylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon of the cyclopentylmethyl halide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can participate in substitution reactions where the cyclopentylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(Cyclopentylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the cyclopentylmethyl group.
2-(Cyclohexylmethyl)piperidine: A similar compound with a cyclohexylmethyl group instead of a cyclopentylmethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-(Cyclopentylmethyl)piperidine is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural modification can enhance its reactivity, stability, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(cyclopentylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-10(5-1)9-11-7-3-4-8-12-11/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAVLHADNPWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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